
Autoinducing Peptide I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autoinducing Peptide I (AIP-I) is a cyclic octapeptide secreted by Staphylococcus aureus, playing a pivotal role in quorum sensing (QS) via the accessory gene regulator (agr) system. Its structure includes a sulfide bridge between cysteine-4 and methionine-8, with the sequence YSTCDFIM (Tyr-Ser-Thr-Cys-Asp-Phe-Ile-Met) and a molecular formula of C₄₃H₆₀N₈O₁₃S₂ (MW: 961.11 Da) . AIP-I regulates virulence by activating the agr operon when extracellular concentrations reach a threshold, triggering transcription of RNA III, which controls toxin production (e.g., δ-hemolysin) and suppresses biofilm formation .
Quantitative studies using ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC-MS) demonstrate that AIP-I levels correlate with virulence. For example, community-associated methicillin-resistant S. aureus (CA-MRSA) USA300 strains produce higher AIP-I concentrations than hospital-associated MRSA (HA-MRSA), aligning with their pathogenic severity . This peptide is also under investigation for vaccine development due to its role in modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Autoinducing Peptide I can be synthesized using ribosomal synthesis followed by post-translational modifications. The peptide is initially synthesized as a linear precursor, which undergoes proteolytic cleavage to form the mature cyclic peptide. The formation of the thiolactone ring is a key step in this process, involving the condensation of the C-terminal carboxyl group and the sulfhydryl group of an internal cysteine .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Staphylococcus aureus. These strains are optimized to produce high yields of the peptide, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Autoinducing Peptide I primarily undergoes macrolactonization reactions to form its cyclic structure. It can also participate in thiol-ene reactions, where the thiol group reacts with alkenes to form thioether linkages .
Common Reagents and Conditions
The synthesis of this compound involves the use of proteases for the cleavage of the precursor peptide and the formation of the thiolactone ring. Photochemical conditions can also be employed for the thiol-ene reactions .
Major Products Formed
The major product formed from these reactions is the cyclic thiolactone-containing peptide, which is essential for its quorum sensing activity .
Scientific Research Applications
Autoinducing Peptide I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying thiolactone chemistry and peptide cyclization reactions.
Biology: It plays a crucial role in understanding bacterial communication and quorum sensing mechanisms.
Industry: It is used in the development of biosensors and other biotechnological applications.
Mechanism of Action
Autoinducing Peptide I exerts its effects through a quorum sensing mechanism. It binds to a receptor protein on the surface of Staphylococcus aureus cells, triggering a signal transduction cascade that leads to changes in gene expression. This process is essential for coordinating the production of virulence factors and other behaviors in response to population density .
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares AIP-I with structurally or functionally related peptides:
Key Research Findings
AIP-I vs. Mersacidin
- Structural Differences : AIP-I is a small cyclic peptide, while mersacidin is a larger lantibiotic with post-translational modifications (e.g., thioether bridges) .
- Function : AIP-I regulates virulence, whereas mersacidin directly inhibits bacterial cell wall synthesis by binding lipid II .
- Autoinduction: Both peptides autoinduce their production, but mersacidin requires higher concentrations (2 mg/L vs. nanomolar AIP-I levels) and involves a two-component system (MrsR2/MrsK2) rather than agr .
AIP-I vs. Antimicrobial Peptides (AMPs)
- Mechanism : AIP-I acts as a signaling molecule, while AMPs like maculatin and brevinin disrupt bacterial membranes .
- Specificity : AIP-I is strain-specific (e.g., activates agr in homologous S. aureus), whereas AMPs target diverse pathogens .
AIP-I vs. Other agr-Dependent Peptides
Biological Activity
Autoinducing Peptide I (AIP-I) is a crucial signaling molecule in the quorum sensing system of Staphylococcus aureus, particularly within its accessory gene regulator (agr) system. This peptide plays a significant role in regulating virulence factor expression and bacterial communication, influencing pathogenicity in various strains, including methicillin-resistant Staphylococcus aureus (MRSA). This article provides a detailed examination of the biological activity of AIP-I, supported by data tables, case studies, and research findings.
AIP-I is characterized by its unique structure, which includes a thiolactone macrocycle formed by the C-terminal residues. This cyclic structure is essential for its biological activity, as it facilitates binding to the AgrC receptor, a histidine kinase that initiates a phosphorylation cascade leading to the expression of virulence factors.
Key Structural Features:
- Length : 7-9 amino acids.
- Cyclic Structure : Contains a thiolactone ring crucial for receptor interaction.
- Variability : Different strains of S. aureus produce distinct AIPs, categorized into four agr groups based on their amino acid sequences.
Quantification and Production
Recent studies have developed quantitative methods for analyzing AIP-I levels in bacterial cultures. A notable method involves ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry, allowing for precise measurement of AIP-I concentrations in complex media.
Findings from Quantitative Studies:
- Detection Limit : 0.25 μM.
- Linear Range : 2.3 to 63 μM.
- Production Dynamics : Maximum AIP-I production occurs around 16 hours post-inoculation, with levels stabilizing thereafter .
Biological Activity and Virulence Correlation
AIP-I's biological activity is closely tied to the virulence of S. aureus. The peptide activates the agr system, leading to increased expression of virulence factors such as toxins and exoenzymes. Studies show that certain strains exhibit varying levels of virulence correlated with their AIP-I production capabilities.
Case Study: MRSA Strains
In a comparative analysis of CA-MRSA USA300 strains, it was observed that:
- High AIP-I production correlates with increased virulence.
- Strains lacking functional agr systems show significantly reduced virulence due to absent AIP-I signaling .
Inhibitory Potential and Therapeutic Applications
Research has explored truncated analogues of AIP-I as potential antagonists against S. aureus quorum sensing. These analogues can competitively inhibit AgrC receptors, offering a novel approach to attenuating bacterial virulence without relying on traditional antibiotics.
Inhibitory Activity Data:
Compound | IC50 Value (μM) | Remarks |
---|---|---|
AIP-I | ≈20 | Potent inhibitor across S. aureus species |
Truncated AIP-I | 0.2 - 0.3 | Effective against cognate AgrC-1 |
Non-cognate AIPs | >100 | Limited inhibitory effect |
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying AIP-I in Staphylococcus aureus cultures?
AIP-I quantification requires advanced analytical techniques due to matrix interference in bacterial cultures. Ultra-high-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (UHPLC-ESI-HRMS) is optimal, offering a 6-minute runtime and baseline resolution of AIP-I from interfering compounds in tryptic soy broth (TSB) . Key steps include:
- Sample preparation : Filter cultures through 0.22 μm surfactant-free cellulose acetate membranes, followed by solid-phase extraction (SPE) for pre-concentration .
- Calibration : Use a linear dynamic range of 2.6–63 μM, with detection and quantification limits of 0.25 μM and 2.3 μM, respectively (validated in TSB) .
- Validation : Accuracy (residual error <20%) and precision (repeatability <20% RSD) were confirmed via triplicate analyses .
Q. How does AIP-I function within the agr quorum-sensing system of S. aureus?
AIP-I is a cyclic thiolactone peptide produced by the agr operon. It acts as a signaling molecule to regulate virulence factor production (e.g., α-toxin) in a density-dependent manner. At critical extracellular concentrations, AIP-I binds to the AgrC receptor, triggering a phosphorylation cascade that activates transcription of virulence genes . Experimental validation involves:
- Genetic tools : Complementation of Δagr mutants with plasmids encoding agrD1 restores AIP-I production, confirmed via MS/MS fragmentation patterns matching synthetic standards .
- Phenotypic assays : Correlate AIP-I levels with α-toxin activity using rabbit erythrocyte lysis assays (e.g., Pearson correlation analysis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported AIP-I concentrations across studies?
Discrepancies (e.g., McDowell et al. reporting ~10 μM vs. 0.05–10 μM in CA-MRSA USA300 strains) arise from methodological differences:
- Matrix effects : Early studies used bioassay-guided purification, which underestimates AIP-I due to oxidative degradation. Direct UHPLC-ESI-HRMS quantification in TSB avoids this .
- Strain variability : HA-MRSA strains produce lower AIP-I (~1–5 μM) than CA-MRSA USA300 (~13 μM at peak growth), impacting cross-study comparisons .
- Standardization : Use Δagr mutants as negative controls and synthetic AIP-I spiked into culture media for calibration .
Q. What experimental designs capture temporal dynamics of AIP-I production during bacterial growth?
Time-course studies reveal AIP-I accumulation phases:
- Sampling protocol : Dilute overnight cultures 1:100 in fresh TSB, incubate at 37°C with shaking, and collect hourly samples until OD600 plateaus (~21 hours) .
- Key findings : AIP-I is undetectable at inoculation, peaks at 13 ± 2 μM by 16 hours, and stabilizes thereafter (Figure 5) .
- Statistical rigor : Report means ± standard error from triplicate biological replicates .
Q. How do AIP-I levels correlate with strain-specific pathogenicity in S. aureus?
CA-MRSA USA300 strains exhibit higher AIP-I levels (e.g., 13 μM vs. 2–5 μM in HA-MRSA) and correspondingly elevated α-toxin activity (100% RBC lysis vs. 20–60% in HA-MRSA) . Methodological considerations:
- Virulence markers : Normalize RBC lysis activity to a reference strain (e.g., USA300 LAC = 100%) to standardize comparisons .
- Multi-omics integration : Pair AIP-I quantification with transcriptomics (e.g., hla gene expression) and proteomics (α-toxin Western blot) .
Q. What strategies optimize AIP-I detection in complex bacterial matrices?
- Chromatographic refinement : Use a ±5 ppm mass window to exclude co-eluting isobaric compounds .
- Oxidation control : Monitor methionine-oxidized AIP-I variants (20% abundance in supernatants) via accurate mass shifts (Δm/z +16) .
- Cross-validation : Confirm MS/MS spectra with synthetic standards and agr-null mutants .
Q. Methodological Best Practices
- Instrumentation : Use HRMS with resolving power >30,000 to distinguish AIP-I (m/z 961.38) from background ions .
- Data reporting : Include validation parameters (LOD, LOQ, accuracy/precision) and raw data in appendices for reproducibility .
- Ethical compliance : Adhere to biosafety protocols for MRSA handling and RBC use .
Properties
Molecular Formula |
C43H60N8O13S2 |
---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
2-[(3S,6S,9S,12S,15R)-15-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-9-benzyl-6-[(2S)-butan-2-yl]-3-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-12-yl]acetic acid |
InChI |
InChI=1S/C43H60N8O13S2/c1-5-22(2)34-41(62)45-28(15-16-65-4)43(64)66-21-32(40(61)47-30(19-33(55)56)37(58)46-29(38(59)50-34)18-24-9-7-6-8-10-24)49-42(63)35(23(3)53)51-39(60)31(20-52)48-36(57)27(44)17-25-11-13-26(54)14-12-25/h6-14,22-23,27-32,34-35,52-54H,5,15-21,44H2,1-4H3,(H,45,62)(H,46,58)(H,47,61)(H,48,57)(H,49,63)(H,50,59)(H,51,60)(H,55,56)/t22-,23+,27-,28-,29-,30-,31-,32-,34-,35-/m0/s1 |
InChI Key |
QPIROHVZMLYRNN-YRNJLPRFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)SC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)CCSC |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)SCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.